N-(4-Amino-3-chloro-phenyl)-succinamic acid
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Description
N-(4-Amino-3-chloro-phenyl)-succinamic acid (NACSA) is an organic compound composed of a succinic acid group attached to an amine group and a chloro-phenyl group. It is a white crystalline powder with a melting point of 155-157 °C. It is soluble in water and ethanol, and is used as an intermediate in the synthesis of pharmaceuticals and other compounds. NACSA has a wide range of applications in the scientific field, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the study of the mechanism of action.
Scientific Research Applications
Application in Inflammation Research
Scientific Field
This compound has been used in the field of Molecular Immunology .
Summary of the Application
The compound has been used to study its effects on LPS-induced inflammation . It was found to modulate the expression of inflammatory cytokines such as IL-1β and IL-6 .
Methods of Application
The compound was synthesized and its biological activities were evaluated. The resulting amino groups were reacted with N-tert-butyloxycarbonyl (boc)-γ-aminobutyric acid to obtain 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives .
Results or Outcomes
Among the synthesized compounds, four showed potent inhibition activities on IL-1β and IL-6 mRNA expression in vitro. Further, in vivo activity was evaluated with two compounds and mRNA levels of IL-1β, IL-6, and TNF-α were significantly decreased without hepatotoxicity .
Application in Inflammation and Immune Response
Scientific Field
This compound has been used in the field of Immunology and Inflammation Research .
Summary of the Application
The compound has been used as a Caspase-1/4 Inhibitor . It is a pro-drug converted by plasma esterases into an active peptidomimetic metabolite, VRT-043198, which potently inhibits the enzymes caspase-1 and caspase-4 . Both caspase-1 and caspase-4 belong to a family of inflammatory caspases that are crucial in regulating cell death and inflammation .
Methods of Application
The compound is provided as a translucent film and is available in different quantities . It is soluble in DMSO or ethanol .
Results or Outcomes
Through its inhibitory activity, it has been demonstrated that this inhibitor reduces the production of IL-1β and IL-18 in models of inflammatory disease both in vitro and in vivo . In addition, it has been reported that this inhibitor blocks pyroptosis .
properties
IUPAC Name |
4-(4-amino-3-chloroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVAXVWECGBYAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-3-chloro-phenyl)-succinamic acid |
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